2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
Overview
Description
2-(2-naphthyl)-2-oxoethyl 2-(2-methyl-4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C28H18N2O7 and its molecular weight is 494.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 494.11140092 g/mol and the complexity rating of the compound is 945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Catalytic Selective Partial Oxidations
Catalytic selective partial oxidations using O2 in supercritical water offer a method for the continuous synthesis of carboxylic acids from various alkylaromatic compounds. This process shows potential for efficient and selective oxidation of compounds with varying aromatic groups and alkyl groups to produce aromatic aldehyde and carboxylic acids under a wide range of experimental conditions (Fraga-Dubreuil et al., 2007).
Nitrosation and Antiviral Activities
Nitrosation of phenolic substrates under mildly basic conditions has been studied for the selective preparation of p-quinone monooximes. These compounds, derived from nitrosation reactions, have shown moderate activity against HSV-1 and HIV-1, indicating potential applications in developing antiviral agents (Ishikawa et al., 1996).
Reaction Path Control through Solvation
Research on solvation controlling reaction paths suggests that the solvent environment can significantly influence the outcomes of chemical reactions, including gel formation in imide derivatives. This has implications for designing reaction conditions for specific product outcomes (Singh & Baruah, 2008).
Synthesis of Oxazaphosphorine Oxides
The synthesis of 2-substituted-2,3-dihydro-3-(2-nitrophenyl)-1H-naphth[1,2-e][1,3,2]oxazaphosphorine 2-oxides from reactions involving naphthol showcases the development of heterocycles with potential biological activities. Such compounds are of interest for their anticholinesterase activity and broader biological applications (Venugopal et al., 2000).
Optical Storage Applications of Azo Polymers
The synthesis and application of azo polymers for reversible optical storage demonstrate the potential of organometallic compounds in photonic and electronic devices. These materials exhibit cooperative motion of polar side groups in amorphous polymers, which is essential for photoinduced birefringence and optical storage applications (Meng et al., 1996).
Properties
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(2-methyl-4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18N2O7/c1-16-12-21(30(35)36)9-11-24(16)29-26(32)22-10-8-20(14-23(22)27(29)33)28(34)37-15-25(31)19-7-6-17-4-2-3-5-18(17)13-19/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPQPXTWKIXQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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